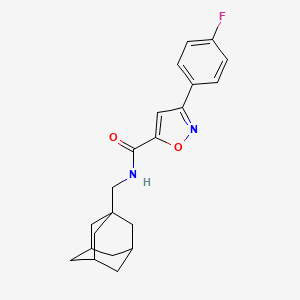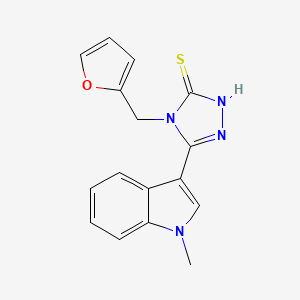
N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-formylphenoxy)acetamide
Descripción general
Descripción
N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-formylphenoxy)acetamide, also known as BTA-EG6, is a small molecule compound that has been synthesized for various scientific research applications. This compound has gained significant attention due to its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-formylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer and inflammation. N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-formylphenoxy)acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-formylphenoxy)acetamide has been shown to inhibit the activity of AKT, a protein kinase that regulates cell survival and proliferation.
Biochemical and Physiological Effects:
N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-formylphenoxy)acetamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-formylphenoxy)acetamide induces apoptosis by activating caspase-3 and caspase-9, two enzymes involved in the programmed cell death pathway. N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-formylphenoxy)acetamide also inhibits the activity of matrix metalloproteinases, enzymes involved in the degradation of extracellular matrix proteins, which are important for cancer cell invasion and metastasis. In inflammation, N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-formylphenoxy)acetamide reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of NF-κB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-formylphenoxy)acetamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has also been shown to exhibit potent anti-cancer and anti-inflammatory effects, making it a promising therapeutic candidate. However, N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-formylphenoxy)acetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, the mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-formylphenoxy)acetamide is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-formylphenoxy)acetamide. One potential direction is to further investigate its anti-cancer effects and its potential use in combination with other anti-cancer drugs. Another direction is to study its effects on neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-formylphenoxy)acetamide and to design experiments to study its effects in various cell types and animal models.
Aplicaciones Científicas De Investigación
N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-formylphenoxy)acetamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-formylphenoxy)acetamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-formylphenoxy)acetamide has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-(2-formylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-12-15-8-4-5-9-17(15)24-13-18(23)21-19-20-11-16(25-19)10-14-6-2-1-3-7-14/h1-9,11-12H,10,13H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHKGMPFDIYKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)COC3=CC=CC=C3C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-chloro-4-fluorophenoxy)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4796307.png)

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B4796335.png)
![4-(butylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4796341.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B4796356.png)
![methyl 1-cyclopropyl-7-(3,4-dichlorophenyl)-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4796364.png)
![N-(4-chloro-2-fluorophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4796377.png)
![2-{[4-(4-chlorophenyl)-2-pyrimidinyl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4796380.png)


![N-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1-naphthyl)acetamide](/img/structure/B4796398.png)
![2-(4-bromophenyl)-3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4796404.png)
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4796410.png)